molecular formula C22H20N2O3 B2680316 3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031624-73-3

3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2680316
CAS No.: 1031624-73-3
M. Wt: 360.413
InChI Key: UNKUANGWZSHASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a synthetic organic compound with the molecular formula C22H20N2O3 and a molecular weight of 360.4 g/mol . It is a derivative of the 4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one scaffold, a structure recognized as a privileged motif in medicinal chemistry . Benzodiazepine-based compounds are extensively investigated for their diverse biological activities. Research on analogous structures has demonstrated potential in various areas, including the suppression of keratinocyte proliferation, suggesting possible applications in studying hyperproliferative skin conditions . Furthermore, related 1,4-benzodiazepine derivatives have shown promising cytotoxic activities against human tumor cell lines in vitro, highlighting the significance of this core structure in anticancer research . The naphthalene moiety incorporated into this specific compound is a common pharmacophore that can influence properties like lipophilicity and receptor binding, making it a valuable building block in drug discovery. This product is intended for research and development purposes in a controlled laboratory setting. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methyl-5-(2-naphthalen-2-yloxyacetyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-13-24(20-9-5-4-8-19(20)23-22(15)26)21(25)14-27-18-11-10-16-6-2-3-7-17(16)12-18/h2-12,15H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKUANGWZSHASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, which are known for their diverse biological activities. This article focuses on the compound's biological activity, particularly its potential as an anticancer agent and its interaction with various biological targets.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A benzo[b][1,4]diazepine core,
  • A naphthalen-2-yloxy acetyl side group,
  • A methyl group at the 3-position.

The structural formula can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of related benzodiazepine derivatives against various cancer cell lines. For instance, compounds similar to the target compound have shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The IC50 values for these compounds were reported around 16.19 μM for HCT-116 and 17.16 μM for MCF-7, indicating significant cytotoxic potential compared to standard chemotherapy agents like doxorubicin .

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Similar Benzodiazepine DerivativeHCT-11616.19
Similar Benzodiazepine DerivativeMCF-717.16

The anticancer activity of benzodiazepines is often attributed to their ability to induce apoptosis in cancer cells. This mechanism may involve:

  • Inhibition of DNA synthesis , leading to cell cycle arrest.
  • Activation of caspases , which are crucial in the apoptotic pathway.
  • Interaction with specific receptors that modulate cell survival and proliferation pathways.

Structure-Activity Relationship (SAR)

The biological activity of benzodiazepines is significantly influenced by their structural modifications. For instance:

  • The introduction of hydrophobic groups enhances receptor binding affinity.
  • Methylation at specific positions has been shown to increase potency against certain cancer types .

Case Studies

Several studies have explored the biological efficacy of related compounds:

  • Study on Antitumor Activity : A series of benzodiazepine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The presence of specific substituents was correlated with increased activity, supporting the need for further exploration into structural modifications .
  • Receptor Interaction Studies : Research has demonstrated that certain benzodiazepines exhibit selective binding to peripheral benzodiazepine receptors (PBR), which are implicated in tumor biology. Compounds with specific structural features showed enhanced binding affinity, suggesting a potential pathway for therapeutic development .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds structurally similar to 3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one exhibit significant cytotoxic activities against various cancer cell lines. For instance, studies have shown that related benzodiazepine derivatives demonstrated promising cytotoxic effects against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with some compounds achieving IC50 values as low as 16.19 ± 1.35 μM . This suggests that similar derivatives may also possess anticancer properties.

Neuropharmacological Effects

The benzodiazepine class is well-known for its psychoactive properties, often utilized in the treatment of anxiety and sleep disorders. The unique structural features of this compound may enhance its interaction with neurotransmitter systems, potentially leading to the development of new anxiolytic or sedative medications.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including acylation and cyclization processes. For example, the acylation of appropriate precursors followed by cyclization under specific conditions can yield the desired compound with high purity . Understanding these synthetic routes is crucial for optimizing yields and exploring structural modifications that may enhance biological activity.

Structure-Activity Relationship (SAR) Studies

Investigating the structure-activity relationships of similar compounds can provide insights into how modifications affect biological activity. For instance, altering substituents on the naphthalene or benzodiazepine moieties may lead to enhanced efficacy or reduced side effects in pharmacological applications .

Case Study: Anticancer Activity

In a recent study focusing on new benzodiazepine derivatives, researchers synthesized a series of compounds and evaluated their anticancer activities using MCF-7 and HCT-116 cell lines. The study identified specific structural features that contributed to increased cytotoxicity, providing a framework for future drug development based on similar scaffolds .

Case Study: Neuropharmacological Screening

Another investigation examined the neuropharmacological profiles of various benzodiazepine derivatives in animal models to assess their anxiolytic effects. Results indicated that certain modifications led to improved efficacy compared to traditional benzodiazepines, highlighting the potential for developing new therapeutic agents based on the structure of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzodiazepine Derivatives

Bz-423 (7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one)
  • Key Differences :
    • Replaces the naphthalen-2-yloxy acetyl group with a naphthalen-2-ylmethyl substituent.
    • Contains a 4-hydroxyphenyl group at the 5-position instead of the acetyl-naphthyloxy chain.
  • Pharmacological Impact :
    • Bz-423 induces apoptosis via mitochondrial F0F1-ATPase modulation, a mechanism linked to its hydroxyphenyl and naphthylmethyl groups .
    • The absence of an acetyloxy linker may reduce metabolic instability compared to the queried compound.
Clotiazepam Analogues
  • Example: 5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one () Key Differences:
  • Substitutes the benzodiazepine core with a thieno-diazepine ring system.
  • Features a 2-chlorophenyl group instead of naphthalene-derived substituents.
    • Functional Impact :
  • Thieno-diazepines often exhibit enhanced metabolic stability but reduced affinity for traditional benzodiazepine receptors .

Structural Similarity Analysis

highlights compounds with high structural similarity scores to benzodiazepinones:

Compound Name (CAS) Similarity Score Key Structural Differences
4,5-Dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one (29331-92-8) 0.84 Lacks the naphthalen-2-yloxy acetyl group; diazepine ring fused at [1,3] instead of [1,4]
10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (29331-92-8) 0.83 Dibenzazepine scaffold with carboxamide substituent

These analogues demonstrate that minor changes in ring fusion or substituent positioning significantly alter biological activity and physicochemical properties .

Anticancer Derivatives
  • Example : (Z)-4-(2-hydroxyprop-1-en-1-yl)-1H-benzo[b][1,5]diazepin-2(3H)-one ()
    • Key Features :
  • A 1,5-diazepine core with a hydroxypropenyl substituent.
    • Activity : Exhibits anticancer properties via diastereoselective synthesis in deep eutectic solvents, contrasting with the queried compound’s naphthalene-driven lipophilicity .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Benzo[b][1,4]diazepin-2-one 3-methyl, 5-(naphthalen-2-yloxy acetyl) Under investigation (potential mitochondrial modulation) Not specified
Bz-423 Benzo[b][1,4]diazepin-2-one 7-chloro, 5-(4-hydroxyphenyl), 3-(naphthalen-2-ylmethyl) Apoptosis induction (F0F1-ATPase) Multi-step organic synthesis
Thieno-diazepine () Thieno[2,3-e][1,4]diazepin-2-one 5-(2-chlorophenyl), 7-ethyl Metabolic stability studies Crystallography-guided synthesis
(Z)-4-hydroxypropenyl derivative Benzo[b][1,5]diazepin-2-one 4-(2-hydroxyprop-1-en-1-yl) Anticancer (diastereoselective) Deep eutectic solvent synthesis

Q & A

Q. Table 1: Optimization of Cyclization Conditions

VariableTested RangeOptimal ConditionYield ImprovementReference
SolventDMF, AcOH, DMSODMF+22%
CatalystFeCl₃, HCl, Pd/CFeCl₃+15%
Temperature (°C)60–10080+18%

Q. Table 2: Pharmacological Screening Parameters

Assay TypeProtocol DetailsKey MetricsReference
GABAₐ Binding[³H]Diazepam displacement (rat cortex)IC₅₀ < 100 nM
CytotoxicityMTT assay (HepG2 cells, 48h exposure)CC₅₀ > 50 µM
Microsomal StabilityRat liver microsomes, NADPH cofactort₁/₂ > 30 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.